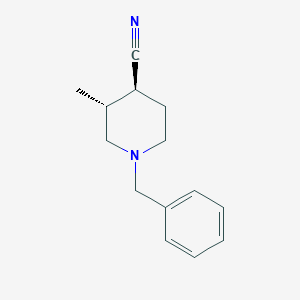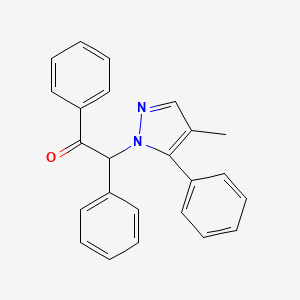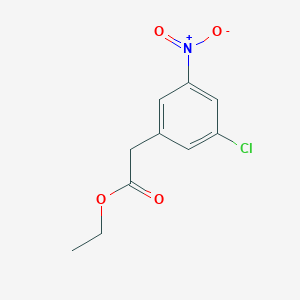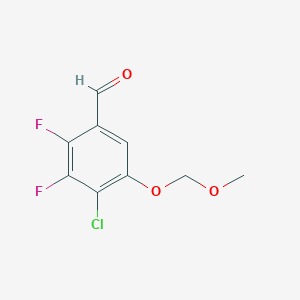
4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H7ClF2O3. It is a benzaldehyde derivative characterized by the presence of chloro, difluoro, and methoxymethoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Introduction of Chloro and Difluoro Groups: Chlorination and fluorination reactions are carried out to introduce the chloro and difluoro groups at the desired positions on the benzene ring.
Methoxymethoxy Group Addition: The methoxymethoxy group is introduced through a reaction with methoxymethyl chloride in the presence of a base.
Formylation: Finally, the formyl group is introduced to obtain the benzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzoic acid.
Reduction: 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophiles, making it reactive in various chemical reactions.
Chloro and Difluoro Groups: These groups can participate in halogen bonding and influence the compound’s reactivity and selectivity.
Methoxymethoxy Group: Provides steric hindrance and can affect the compound’s solubility and stability.
相似化合物的比较
Similar Compounds
4-Chloro-2,3-difluoro-5-methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.
4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde: Similar structure but has a hydroxy group instead of the methoxymethoxy group.
4-Chloro-2,3-difluoro-5-(trifluoromethoxy)benzaldehyde: Similar structure but has a trifluoromethoxy group instead of the methoxymethoxy group.
Uniqueness
4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde is unique due to the presence of the methoxymethoxy group, which provides distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful probe in scientific research.
属性
分子式 |
C9H7ClF2O3 |
|---|---|
分子量 |
236.60 g/mol |
IUPAC 名称 |
4-chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H7ClF2O3/c1-14-4-15-6-2-5(3-13)8(11)9(12)7(6)10/h2-3H,4H2,1H3 |
InChI 键 |
JUHKQOUMUZNEBN-UHFFFAOYSA-N |
规范 SMILES |
COCOC1=C(C(=C(C(=C1)C=O)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)
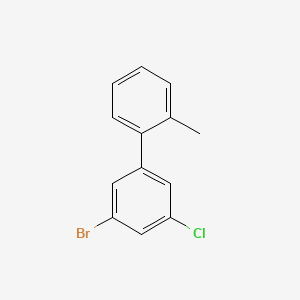
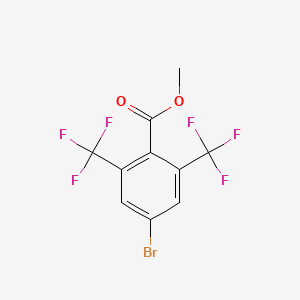
![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
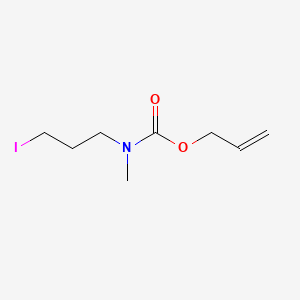
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)

